2,2'-Difluorobenzophenone
Overview
Description
2,2'-Difluorobenzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of two fluorine atoms at the 2,2' positions of the biphenyl structure. This compound is of interest due to its potential applications in various fields, including the synthesis of polymers and pharmaceuticals. The presence of fluorine atoms can significantly alter the physical and chemical properties of the compound, making it a valuable target for synthesis and application in material science.
Synthesis Analysis
The synthesis of fluorinated benzophenone derivatives can be achieved through various methods. One approach involves the use of organolithium chemistry, as demonstrated in the synthesis of 2,6-difluoro-2'-sulfobenzophenone, where 2,6-difluorophenyllithium reacts with 2-sulfobenzoic acid cyclic anhydride in THF at low temperatures to produce the desired compound . Although this method does not directly synthesize 2,2'-difluorob
Scientific Research Applications
Application 1: Synthesis of Poly(Arylene Ether Ketones)
- Summary of the Application: 2,2’-Difluorobenzophenone is used in the synthesis of poly(arylene ether ketones), a type of high-performance plastic .
- Methods of Application: The poly(arylene ether ketones) are prepared by the reaction of 2,2’-Difluorobenzophenone with potassium diphenolates of bisphenol A and phenolphthalein in N,N-dimethylacetamide .
- Results or Outcomes: The study found that the isomerism of difluorobenzophenone influences the efficiency of polycondensation and the properties of the resulting polymers. A high content of an admixture of the 2,2’-isomer in 4,4’-difluorobenzophenone decreases the molecular weight of related poly(arylene ether ketones) and has no substantial effect on their glass transition temperature .
Application 2: Synthesis of Fluorinated Poly(Aryl Ether)
- Summary of the Application: 2,2’-Difluorobenzophenone is used in the synthesis of a novel fluorinated poly(aryl ether) (FPAE), which has high thermal stability and a low dielectric constant .
- Methods of Application: The FPAE is prepared by SN2 nucleophilic polycondensation . The resin performed excellent thermal stability and heat resistance, with a 5% mass loss temperature of 514 °C and a glass transition temperature of 260 °C .
- Results or Outcomes: The FPAE demonstrated a favorable dielectric constant of 2.68 at 1 MHz . It also exhibited high solubility in N,N-dimethyl-formamide, acetone, ethyl acetate, and other solvents . The tensile strength and tensile modulus of FPAE were 67.0 MPa and 2.1 GPa, respectively .
Application 3: Study of Thermal Stability, Water Uptake, and Proton Conductivity of Membranes
- Summary of the Application: 2,2’-Difluorobenzophenone is used in the study of thermal stability, water uptake, and proton conductivity of carboxylated, carboxylated/sulfonated, and crosslinked membranes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Application 4: Synthesis of Polyether Ether Ketone (PEEK)
- Summary of the Application: 2,2’-Difluorobenzophenone is used in the synthesis of Polyether Ether Ketone (PEEK), a high-performance synthetic thermoplastic .
- Methods of Application: The synthesis of PEEK most commonly involves the reaction of disodium hydroquinone with difluorobenzophenone .
- Results or Outcomes: PEEK has high thermal stability and low dielectric constant, making it suitable for applications in microelectronic devices and communication technology . It also exhibits excellent solubility, good film formation, and processability .
Safety And Hazards
2,2’-Difluorobenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .
Relevant Papers A paper titled “Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly (arylene ether ketones)” discusses the influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly (arylene ether ketones) .
properties
IUPAC Name |
bis(2-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHXHLGYBJDRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187787 | |
Record name | 2,2'-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Difluorobenzophenone | |
CAS RN |
342-23-4 | |
Record name | Bis(2-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Difluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Difluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-difluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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